molecular formula C12H16INO3 B3060165 N-(3,4-dimethoxyphenethyl)-2-iodoacetamide CAS No. 184844-79-9

N-(3,4-dimethoxyphenethyl)-2-iodoacetamide

Cat. No.: B3060165
CAS No.: 184844-79-9
M. Wt: 349.16 g/mol
InChI Key: AMFGXZYHEJUEIH-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-iodoacetamide: is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a 3,4-dimethoxyphenethyl group attached to an acetamide moiety, with an iodine atom at the 2-position of the acetamide

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenethyl)-2-iodoacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and iodoacetic acid.

    Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the formation of the amide bond.

    Procedure: The 3,4-dimethoxyphenethylamine is reacted with iodoacetic acid under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger quantities of starting materials, and employing industrial reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dimethoxyphenethyl)-2-iodoacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the amide group can lead to the formation of corresponding amines.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically carried out in polar solvents such as dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed:

    Substitution Reactions: Formation of new amide derivatives with different substituents.

    Oxidation Reactions: Introduction of hydroxyl or carbonyl groups.

    Reduction Reactions: Conversion to primary or secondary amines.

Scientific Research Applications

Chemistry: N-(3,4-dimethoxyphenethyl)-2-iodoacetamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for creating complex molecules.

Biology: In biological research, this compound can be used to study the effects of phenethylamine derivatives on cellular processes. It may serve as a tool for investigating receptor interactions and signal transduction pathways.

Medicine: Potential applications in medicine include the development of new therapeutic agents. The compound’s structure suggests it could interact with biological targets, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new materials with specific functionalities.

Comparison with Similar Compounds

Uniqueness: N-(3,4-dimethoxyphenethyl)-2-iodoacetamide is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other phenethylamine derivatives and potentially more versatile in various applications.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-iodoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO3/c1-16-10-4-3-9(7-11(10)17-2)5-6-14-12(15)8-13/h3-4,7H,5-6,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFGXZYHEJUEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CI)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395645
Record name MS-0448
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184844-79-9
Record name MS-0448
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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